molecular formula C13H10F3NO3 B8634071 Ethyl 5-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxylate

Ethyl 5-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxylate

Cat. No. B8634071
M. Wt: 285.22 g/mol
InChI Key: FHKYIORODPSXQA-UHFFFAOYSA-N
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Patent
US08637526B2

Procedure details

A mixture of 5-(2-trifluoromethyl-phenyl)-isoxazole-4-carboxylic acid ethyl ester (1.43 g, 5.01 mmol, 1.0 equiv), 6M HCl aqueous solution (34 mL) and acetic acid (20 mL) were heated to reflux for 5.5 hours. After cooling, the mixture was partitioned between water and ethyl acetate and separated. The organic phase was washed sequentially with water and saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under vacuum to give 745 mg (58%) of crude 5-(2-trifluoromethyl-phenyl)-isoxazole-4-carboxylic acid which was used without purification.
Quantity
1.43 g
Type
reactant
Reaction Step One
Name
Quantity
34 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:7]=[N:8][O:9][C:10]=1[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[C:17]([F:20])([F:19])[F:18])=[O:5])C.Cl>C(O)(=O)C>[F:19][C:17]([F:18])([F:20])[C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=1[C:10]1[O:9][N:8]=[CH:7][C:6]=1[C:4]([OH:5])=[O:3]

Inputs

Step One
Name
Quantity
1.43 g
Type
reactant
Smiles
C(C)OC(=O)C=1C=NOC1C1=C(C=CC=C1)C(F)(F)F
Name
Quantity
34 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5.5 hours
Duration
5.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the mixture was partitioned between water and ethyl acetate
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
The organic phase was washed sequentially with water and saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
FC(C1=C(C=CC=C1)C1=C(C=NO1)C(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 745 mg
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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